molecular formula C8H6F3NO2 B2397518 2-amino-2-(2,3,4-trifluorophenyl)acetic Acid CAS No. 1039627-62-7

2-amino-2-(2,3,4-trifluorophenyl)acetic Acid

Cat. No.: B2397518
CAS No.: 1039627-62-7
M. Wt: 205.136
InChI Key: YRRPRLBVWKKJLS-UHFFFAOYSA-N
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Description

2-amino-2-(2,3,4-trifluorophenyl)acetic acid is a compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of an amino group and a trifluorophenyl group attached to an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,3,4-trifluorophenyl)acetic acid typically involves the reaction of 2,3,4-trifluorobenzaldehyde with glycine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,3,4-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted phenylacetic acids .

Scientific Research Applications

2-amino-2-(2,3,4-trifluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and selectivity towards these targets, while the amino group facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(2,3,4-trifluorophenyl)acetic acid is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-(2,3,4-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRPRLBVWKKJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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